Axitinib Impurity 1

Tyrosine Kinase Inhibition VEGFR-2 Assay Geometric Isomerism

Ensuring accurate quantification of the Z-isomer in Axitinib API requires a highly characterized standard. Axitinib Impurity 1 (CAS 885126-40-9) resolves this by providing a geometrically distinct marker for HPLC method development. Its specific retention time avoids co-elution, ensuring precise impurity profiling compliant with ICH Q3B guidelines. - Serves as a definitive system suitability marker for Z-isomer content control. - Exhibits a 43-fold reduction in VEGFR-2 kinase inhibition vs. active E-isomer. - Essential for photo-stability studies under ICH Q1B to monitor E/Z isomerization.

Molecular Formula C22H18N4OS
Molecular Weight 386.5 g/mol
CAS No. 885126-40-9
Cat. No. B601019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxitinib Impurity 1
CAS885126-40-9
SynonymsAxitinib Impurity c
Molecular FormulaC22H18N4OS
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
InChIInChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9-
InChIKeyRITAVMQDGBJQJZ-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axitinib Impurity 1 (CAS 885126-40-9): What Scientific and Procurement Teams Must Know About This Critical Axitinib-Related Substance


Axitinib Impurity 1, also known as (Z)-Axitinib or Cis-Axitinib, is a process-related impurity and potential degradation product of the second-generation tyrosine kinase inhibitor Axitinib (CAS 319460-85-0), which is primarily indicated for the treatment of advanced renal cell carcinoma and metastatic thyroid cancer . It is chemically defined as N-methyl-2-[[3-[(1Z)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide, with a molecular formula of C22H18N4OS and a molecular weight of 386.47 g/mol [1]. As a critical reference standard for pharmaceutical quality control, its availability as a highly characterized material (>95% purity) is essential for analytical method development, method validation (AMV), and regulatory submissions such as Abbreviated New Drug Applications (ANDA) [2]. The compound's primary utility lies in its role as a specific marker for monitoring and controlling the Z-isomer content in Axitinib active pharmaceutical ingredient (API) and finished drug products, ensuring compliance with stringent pharmacopeial guidelines [3].

The Critical Risk of Substituting Axitinib Impurity 1 with Other Axitinib-Related Standards: Why Structural and Pharmacological Specificity Dictates Procurement


Substituting Axitinib Impurity 1 with a different Axitinib-related compound, such as the active E-isomer (Axitinib API) or other process impurities (e.g., Impurity 2 or Impurity 3), is scientifically and regulatorily unsound. The compound's identity as the geometrically distinct Z-isomer confers a drastically different biological activity profile and a unique chromatographic signature [1]. Unlike the potent active pharmaceutical ingredient (API), which is the E-isomer, the Z-isomer exhibits a 43-fold reduction in VEGFR-2 kinase inhibition, a fact that directly impacts safety and efficacy assessments [2]. Furthermore, its distinct retention time and relative response factor in validated HPLC methods prevent accurate quantification when a non-specific standard is used, leading to flawed impurity profiling and potential non-compliance with ICH and pharmacopeial guidelines [3]. Therefore, procurement of the exact, fully characterized reference standard is not a matter of preference but a mandatory requirement for accurate analytical method development, validation, and quality control in support of regulatory filings.

Quantitative Differentiation of Axitinib Impurity 1: A Head-to-Head Comparison with the Active API and Key Process Impurities


Biological Activity: 43-Fold Reduction in VEGFR-2 Inhibition Compared to Active E-Isomer

In a controlled VEGFR-2 kinase assay, (Z)-Axitinib (Impurity 1) demonstrates significantly reduced potency compared to the active (E)-isomer (the Axitinib API). The study reports that (Z)-axitinib is 43 times less active than the (E)-isomer under controlled light conditions [1]. This stark difference in biological activity is a critical differentiator, establishing Impurity 1 as a distinct entity with unique pharmacological and safety implications, rather than a simple analog of the drug substance.

Tyrosine Kinase Inhibition VEGFR-2 Assay Geometric Isomerism

Chromatographic Resolution: A Validated HPLC Method Demonstrates Distinct Separation from Axitinib and Other Process Impurities

A validated stability-indicating HPLC method was developed to specifically separate Axitinib and three of its process-related impurities, including Impurity 1, Impurity 2, and Impurity 3 [1]. The method achieves efficient separation on a C8 column, demonstrating linearity for all analytes over the range of 0.25-1.5 µg/mL and recovery in the range of 99-101% [1]. The relative response factors (RRF) were calculated for each impurity, confirming that Impurity 1 has a distinct and quantifiable chromatographic behavior that differs from Impurity 2 and Impurity 3 [1].

HPLC Method Validation Impurity Profiling Pharmaceutical Analysis

Chemical Purity: A Defined >95% Purity Specification Differentiates the Reference Standard from Axitinib API

Axitinib Impurity 1 is supplied as a reference standard with a certified purity of >95%, as determined by HPLC [1]. This contrasts sharply with the purity requirements for the Axitinib API, which are typically ≥99% . The lower, yet clearly defined, purity specification for the impurity standard is an intrinsic feature of its production as a process-related byproduct and is sufficient for its intended use as a marker for analytical method development and validation.

Reference Standard Quality Control Purity Analysis

Precision Applications for Axitinib Impurity 1: From Analytical Method Development to Regulatory Filing Support


Accurate Peak Identification and Quantification in Stability-Indicating HPLC Methods

Axitinib Impurity 1 serves as the definitive reference standard for identifying and quantifying the Z-isomer impurity in Axitinib API and finished dosage forms. Its use is critical in validated stability-indicating HPLC methods, where its distinct retention time and relative response factor, as established in the method validation data, allow for precise determination of impurity levels and ensure method specificity [1].

Quality Control for Regulatory Submissions (ANDA/NDA)

For pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs), the procurement of a fully characterized Axitinib Impurity 1 reference standard is non-negotiable. It provides the traceability required for analytical method validation (AMV) and ensures that quality control data submitted to regulatory bodies like the FDA and EMA are based on accurate and specific impurity profiling [1]. This is further supported by its potential for traceability to pharmacopeial standards (USP or EP) [2].

Assessment of Isomeric Purity and Potential Photostability Risks

Given its nature as the Z-isomer of Axitinib, this impurity standard is essential for studies investigating the photostability of Axitinib formulations. Research has shown that Axitinib can undergo E/Z isomerization under light exposure, and the Z-isomer (Impurity 1) is significantly less active [1]. Therefore, this standard is crucial for monitoring the formation of this photo-degradant, directly supporting the assessment of drug product stability and safety under ICH photostability guidelines.

Method Development for Forced Degradation Studies

Axitinib Impurity 1 is a key marker in forced degradation studies designed to understand the drug's stability profile under stress conditions (e.g., oxidative, photolytic). Its unique structural and chromatographic properties, as compared to other degradation products like sulfoxide, sulfone, and dimer impurities [1], make it an indispensable tool for developing robust analytical methods that can resolve and quantify all potential degradants, a fundamental requirement of ICH Q1A(R2) and Q3B(R2).

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